molecular formula C13H23NO2 B15359022 Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate

Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate

Cat. No.: B15359022
M. Wt: 225.33 g/mol
InChI Key: FFFBUALJNSRYFI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes an ethyl ester group, a piperidine ring, and a 3-methylbut-2-enyl side chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid and 3-methylbut-2-enyl chloride.

  • Reaction Steps: The carboxylic acid group is first activated, often using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated acid is then reacted with 3-methylbut-2-enyl chloride to form the ester.

  • Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can convert the ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, or carboxylic acids.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.

Mechanism of Action

The mechanism by which Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the compound's role within it.

Comparison with Similar Compounds

  • Ethyl 3-methylbut-3-enyl carbonate: Similar in structure but differs in the position of the double bond.

  • Prenyl formate: Contains a similar prenyl group but lacks the piperidine ring.

  • 1-Butene, 2-ethyl-3-methyl-: A simpler compound with a similar alkene group.

Uniqueness: Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate is unique due to its combination of the piperidine ring and the prenyl group, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H23NO2/c1-4-16-13(15)12-6-9-14(10-7-12)8-5-11(2)3/h5,12H,4,6-10H2,1-3H3

InChI Key

FFFBUALJNSRYFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC=C(C)C

Origin of Product

United States

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